molecular formula C13H18BrNO2S B1588281 N-Cyclohexyl 3-bromo-4-methylbenzenesulfonamide CAS No. 850429-69-5

N-Cyclohexyl 3-bromo-4-methylbenzenesulfonamide

Cat. No.: B1588281
CAS No.: 850429-69-5
M. Wt: 332.26 g/mol
InChI Key: CNTDHRBLONXWGE-UHFFFAOYSA-N
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Description

N-Cyclohexyl 3-bromo-4-methylbenzenesulfonamide is a chemical compound with the molecular formula C13H18BrNO2S. It is known for its unique structure, which includes a cyclohexyl group, a bromine atom, and a methyl group attached to a benzenesulfonamide core. This compound is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl 3-bromo-4-methylbenzenesulfonamide typically involves the reaction of 3-bromo-4-methylbenzenesulfonyl chloride with cyclohexylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl 3-bromo-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of N-cyclohexyl 3-azido-4-methylbenzenesulfonamide or N-cyclohexyl 3-thiocyanato-4-methylbenzenesulfonamide.

    Oxidation Reactions: Formation of N-cyclohexyl 3-bromo-4-carboxybenzenesulfonamide.

    Reduction Reactions: Formation of N-cyclohexyl 3-bromo-4-methylbenzenamine.

Scientific Research Applications

N-Cyclohexyl 3-bromo-4-methylbenzenesulfonamide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of N-Cyclohexyl 3-bromo-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or microbial growth. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclohexyl 3-bromo-4-methylbenzenesulfonamide is unique due to the presence of both a bromine atom and a methyl group on the benzene ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-bromo-N-cyclohexyl-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2S/c1-10-7-8-12(9-13(10)14)18(16,17)15-11-5-3-2-4-6-11/h7-9,11,15H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTDHRBLONXWGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428443
Record name 3-Bromo-N-cyclohexyl-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850429-69-5
Record name 3-Bromo-N-cyclohexyl-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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